5,7-Difluoro-2-tetralone

Vue d'ensemble

Description

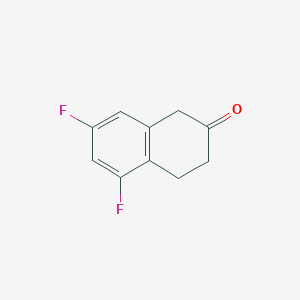

5,7-Difluoro-2-tetralone is a chemical compound with the molecular formula C₁₀H₈F₂O. It is a derivative of tetralone, characterized by the presence of two fluorine atoms at the 5 and 7 positions on the aromatic ring.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Difluoro-2-tetralone typically involves the fluorination of a tetralone precursor. One common method is the direct fluorination of 2-tetralone using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature or slightly elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the fluorination process to ensure high yield and purity, possibly using continuous flow reactors to enhance reaction efficiency and safety.

Analyse Des Réactions Chimiques

Types of Reactions

5,7-Difluoro-2-tetralone can undergo various chemical reactions, including:

Oxidation: Conversion to the corresponding carboxylic acid or ketone.

Reduction: Formation of the corresponding alcohol or hydrocarbon.

Substitution: Introduction of different functional groups at the aromatic ring or the carbonyl group.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents such as sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Substitution: Electrophilic aromatic substitution using reagents like bromine or chlorinating agents under controlled conditions.

Major Products Formed

Oxidation: this compound can be oxidized to this compound carboxylic acid.

Reduction: Reduction can yield 5,7-difluoro-2-tetralol.

Substitution: Various substituted derivatives depending on the reagents used.

Applications De Recherche Scientifique

Pharmaceutical Applications

Drug Development

5,7-Difluoro-2-tetralone serves as an important intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological pathways. Research indicates that compounds with fluorine substitutions often exhibit enhanced binding affinity to neurotransmitter receptors, such as 5-HT₂A and D₂ receptors, which are crucial in treating psychiatric disorders .

Case Study: Anticancer Activity

A study highlighted the potential of tetralone derivatives, including this compound, in cancer therapy. Fluorinated derivatives have shown improved cytotoxicity against cancer cell lines compared to their non-fluorinated counterparts. For example, certain derivatives exhibited significant inhibition of cell proliferation in A549 lung cancer cells with low cytotoxicity towards normal cells .

Organic Synthesis

Building Block for Complex Molecules

In organic chemistry, this compound is utilized as a building block for synthesizing more complex organic molecules. Its unique structure allows for various chemical modifications through reactions such as oxidation, reduction, and substitution.

Reactions Overview

- Oxidation: Can be converted to carboxylic acids or ketones using reagents like potassium permanganate.

- Reduction: Yields alcohols or hydrocarbons with reagents such as sodium borohydride.

- Substitution: Facilitates the introduction of different functional groups at the aromatic ring.

Material Science

Fluorescent Probes

The tetralone scaffold has been explored for developing fluorescent probes used in detecting analytes in medical and environmental applications. The incorporation of fluorine atoms can enhance the photophysical properties of these probes, making them suitable for sensitive detection methods .

Mécanisme D'action

The mechanism of action of 5,7-Difluoro-2-tetralone can be inferred from studies on similar tetralone derivatives. These compounds often interact with neurotransmitter receptors such as 5-HT₂A and D₂ receptors. The fluorine atoms enhance the binding affinity and selectivity of the compound, potentially leading to significant pharmacological effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Tetralone: The parent compound without fluorine atoms.

5,7-Dichloro-2-tetralone: A similar compound with chlorine atoms instead of fluorine.

5,7-Dimethyl-2-tetralone: A derivative with methyl groups at the 5 and 7 positions.

Uniqueness

5,7-Difluoro-2-tetralone is unique due to the presence of fluorine atoms, which significantly alter its chemical and biological properties. Fluorine atoms can enhance the compound’s stability, lipophilicity, and binding affinity to biological targets, making it a valuable compound in drug development and other scientific research applications .

Activité Biologique

5,7-Difluoro-2-tetralone is a fluorinated derivative of tetralone, characterized by the molecular formula C₁₀H₈F₂O. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in drug development. The presence of fluorine atoms at positions 5 and 7 enhances the compound's stability and lipophilicity, which are critical factors influencing its biological interactions.

Structural Characteristics

The structural modifications introduced by fluorination significantly affect the pharmacological properties of this compound. Fluorine atoms can enhance binding affinity to biological targets, making this compound a candidate for various therapeutic applications. Its unique electronic characteristics may also contribute to its efficacy in biological systems.

Antimicrobial and Anticancer Properties

Research indicates that compounds with similar structures to this compound exhibit promising antimicrobial and anticancer activities. For instance, derivatives of tetralone have been shown to possess significant cytotoxic effects against various cancer cell lines. A study highlighted that certain tetralone derivatives demonstrated potent inhibitory activity against KB cancer cell lines, with IC50 values significantly lower than standard chemotherapeutics like Taxol .

Table 1: Biological Activity Overview of Tetralone Derivatives

Neurological Disorders

The potential of this compound in treating neurological disorders has also been explored. Similar fluorinated compounds have shown effectiveness in modulating neurotransmitter systems, which could be leveraged for therapeutic purposes in conditions such as Alzheimer's disease . The inhibition of acetylcholinesterase (AChE), an enzyme responsible for the degradation of acetylcholine, is a notable mechanism through which these compounds may exert their effects.

The mechanism by which this compound exerts its biological effects is likely multifaceted:

- Binding Affinity : The introduction of fluorine atoms alters the electronic distribution within the molecule, enhancing its ability to bind to specific receptors or enzymes.

- Lipophilicity : Increased lipophilicity allows for better membrane penetration and bioavailability.

- Selectivity : Structural modifications can lead to improved selectivity towards biological targets compared to non-fluorinated analogs.

Case Studies and Research Findings

Recent studies have focused on the synthesis and evaluation of various tetralone derivatives for their biological activities:

- Antimalarial Activity : Some studies suggest that related compounds exhibit significant antimalarial properties, with IC50 values indicating effective inhibition of Plasmodium species .

- Cytotoxicity Profiles : A comparative analysis of different tetralones revealed that fluorinated variants often showed enhanced cytotoxicity against cancer cell lines compared to their non-fluorinated counterparts .

Table 2: Comparative Cytotoxicity Data

Propriétés

IUPAC Name |

5,7-difluoro-3,4-dihydro-1H-naphthalen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8F2O/c11-7-3-6-4-8(13)1-2-9(6)10(12)5-7/h3,5H,1-2,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOUVATQQKYAEBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(CC1=O)C=C(C=C2F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10394523 | |

| Record name | 5,7-Difluoro-2-tetralone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10394523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

172366-38-0 | |

| Record name | 5,7-Difluoro-2-tetralone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10394523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.